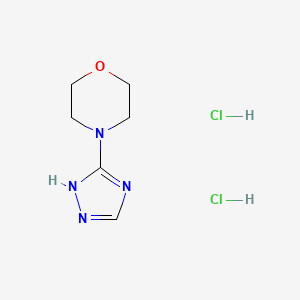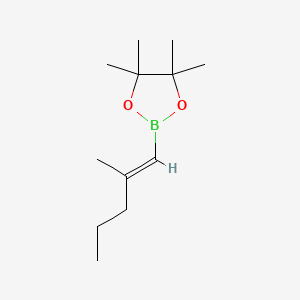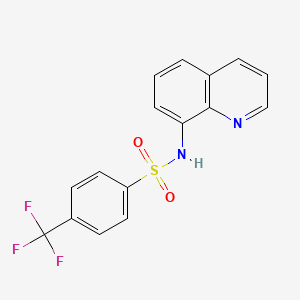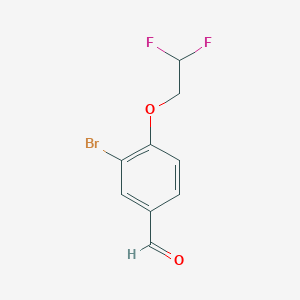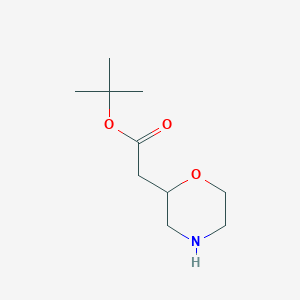
Tert-butyl 2-(morpholin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(morpholin-2-yl)acetate is an organic compound that features a morpholine ring attached to an acetate group, with a tert-butyl ester protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(morpholin-2-yl)acetate typically involves the reaction of morpholine with tert-butyl bromoacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Reactants: Morpholine and tert-butyl bromoacetate.
Base: Sodium hydride or potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to overnight.
The reaction yields this compound after purification, typically by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Yields 2-(morpholin-2-yl)acetic acid.
Substitution: Yields various substituted morpholine derivatives.
Oxidation: Yields oxidized derivatives with functional groups such as ketones or alcohols.
Applications De Recherche Scientifique
Tert-butyl 2-(morpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to the presence of the morpholine ring, which can interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(morpholin-2-yl)acetate in biological systems involves the hydrolysis of the ester group to release 2-(morpholin-2-yl)acetic acid. This acid can then interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions. The morpholine ring can also participate in binding interactions, enhancing the compound’s affinity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(piperidin-2-yl)acetate: Similar structure but with a piperidine ring instead of a morpholine ring.
Tert-butyl 2-(pyrrolidin-2-yl)acetate: Contains a pyrrolidine ring, offering different reactivity and binding properties.
Tert-butyl 2-(azetidin-2-yl)acetate: Features an azetidine ring, which is smaller and more strained compared to morpholine.
Uniqueness
Tert-butyl 2-(morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)6-8-7-11-4-5-13-8/h8,11H,4-7H2,1-3H3 |
Clé InChI |
AUXYONBCIVYHQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


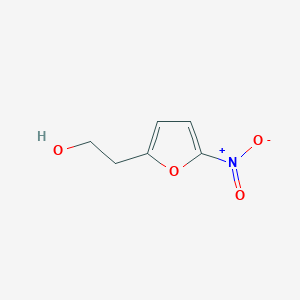
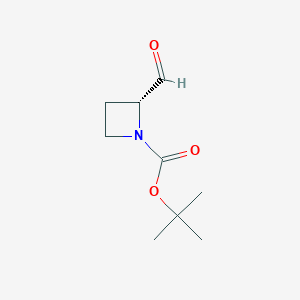
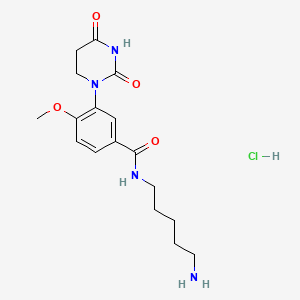
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
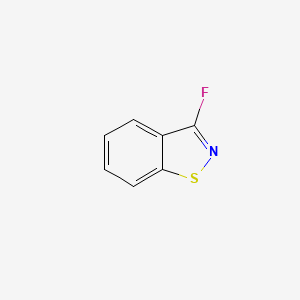

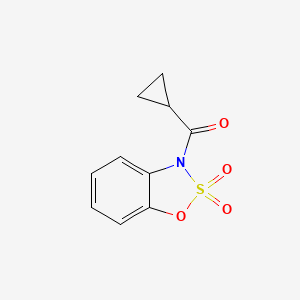
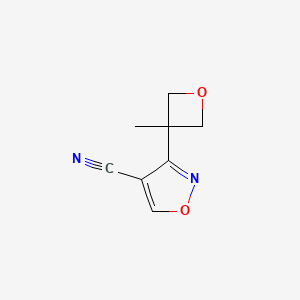
![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)
